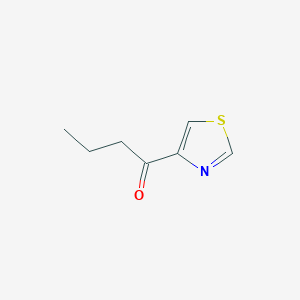

1-(1,3-Thiazol-4-yl)butan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9NOS |

|---|---|

Molecular Weight |

155.22 g/mol |

IUPAC Name |

1-(1,3-thiazol-4-yl)butan-1-one |

InChI |

InChI=1S/C7H9NOS/c1-2-3-7(9)6-4-10-5-8-6/h4-5H,2-3H2,1H3 |

InChI Key |

JLIFBBPIWFZDHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=CSC=N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 1,3 Thiazol 4 Yl Butan 1 One and Its Structural Analogs

Strategies for Thiazole (B1198619) Ring Synthesis

The formation of the thiazole core is a critical step in the synthesis of 1-(1,3-thiazol-4-yl)butan-1-one and its analogs. Classical and modern synthetic methods offer a range of options for constructing this heterocyclic system.

Cyclization Reactions for Thiazole Core Formation

Cyclization reactions are a cornerstone of thiazole synthesis, with several named reactions being particularly prominent.

The Hantzsch thiazole synthesis , first described in 1887, is a widely used and versatile method. synarchive.comnih.gov It involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comiau.ir The mechanism proceeds through a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone, followed by dehydration to form the thiazole ring. nih.gov This method allows for the synthesis of a variety of substituted thiazoles by varying the starting materials. nih.govnih.gov

Another classical approach is the Gabriel synthesis , which utilizes the cyclization of acylaminocarbonyl compounds with a stoichiometric amount of phosphorus pentasulfide. nih.govencyclopedia.pub

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions. wikipedia.orgpharmaguideline.comwikipedia.org This method is particularly useful for introducing an amino group at the 5-position of the thiazole ring. wikipedia.org

More recent developments include domino alkylation-cyclization reactions. For instance, 2-aminothiazoles can be synthesized from the reaction of propargyl bromides with thioureas. encyclopedia.pubnih.gov

| Cyclization Reaction | Reactants | Product Type | Reference(s) |

| Hantzsch Synthesis | α-Haloketones + Thioamides | Substituted Thiazoles | synarchive.comiau.ir |

| Gabriel Synthesis | Acylaminocarbonyls + P4S10 | Substituted Thiazoles | nih.govencyclopedia.pub |

| Cook-Heilbron Synthesis | α-Aminonitriles + CS2/Dithioacids | 5-Aminothiazoles | wikipedia.orgpharmaguideline.comwikipedia.org |

| Domino Reaction | Propargyl Bromides + Thioureas | 2-Aminothiazoles | encyclopedia.pubnih.gov |

Multi-Component Reactions in Thiazole Synthesis

Multi-component reactions (MCRs) have gained traction for their efficiency in constructing complex molecules like thiazoles in a single step from three or more starting materials. thieme-connect.comscispace.com These reactions often offer advantages such as milder reaction conditions, higher yields, and operational simplicity compared to traditional multi-step syntheses. thieme-connect.comscispace.com

One such approach involves the reaction of oxo components, primary amines, thiocarboxylic acids, and an isocyanide to yield 2,4-disubstituted thiazoles. thieme-connect.com Another MCR strategy for synthesizing trisubstituted thiazoles utilizes arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in an aqueous medium, often accelerated by microwave irradiation. nih.gov Furthermore, a three-component reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates, accelerated by N-methyl imidazole, provides a solvent-free route to thiazole derivatives. iau.ir

Functionalization Approaches for Appending the Butanone Moiety

Once the thiazole ring is formed, or using a pre-functionalized thiazole precursor, the butanone side chain can be introduced through various functionalization strategies.

Ketone Functionalization Strategies

Direct acylation of the thiazole ring is a common method for introducing the butanone group. The reactivity of the thiazole ring towards electrophilic substitution is influenced by the substituents already present. pharmaguideline.com The C5 position is generally favored for electrophilic attack. pharmaguideline.com

An alternative approach involves the use of organometallic reagents. For instance, lithiation of the thiazole ring, often at the C2 position, creates a nucleophilic center that can react with an appropriate electrophile, such as a butanoyl halide or anhydride, to form the desired ketone. pharmaguideline.comnumberanalytics.com

Coupling Reactions and Precursor Utilization

Modern cross-coupling reactions offer powerful tools for C-C bond formation. For example, a pre-functionalized thiazole, such as a 4-halothiazole, can be coupled with a butanone-containing organometallic reagent (e.g., an organozinc or organotin compound) in the presence of a palladium or other transition metal catalyst. numberanalytics.com

A versatile method for synthesizing thiazole ketones involves the addition of a thiazole anion to a nitrile. researchgate.net This approach allows for the creation of a variety of thiazole ketones in good to excellent yields. researchgate.net The synthesis of 2-substituted-5-(ketoaryl)thiazoles, for instance, has been achieved by adding 2-substituted thiazole anions to aryl nitriles, followed by hydrolysis of the resulting imine. researchgate.net

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, catalyst, temperature, and reaction time.

In Hantzsch-type syntheses, the reaction can be carried out in various solvents, with ethanol (B145695) being a common choice. scispace.com The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields. encyclopedia.pubscispace.com For multi-component reactions, the development of environmentally benign or "green" synthesis protocols is an active area of research. scispace.com This includes the use of aqueous media or solvent-free conditions. scispace.comnih.gov

For coupling reactions, the choice of catalyst and ligands is critical. For instance, copper(I) iodide has been used as a catalyst in the synthesis of thiazoles from oximes, anhydrides, and potassium thiocyanate (B1210189) in toluene (B28343) at 120 °C. encyclopedia.pub The optimization of these parameters is often achieved through systematic screening of different conditions.

A study on the kinetics of thiazole formation from α-halo ketones and thioamides revealed a second-order rate constant, providing insights into the reaction mechanism and facilitating the optimization of reaction parameters like temperature and solvent dielectric constant. orientjchem.org

| Synthetic Step | Key Optimization Parameters | Examples of Conditions | Reference(s) |

| Hantzsch Synthesis | Solvent, Temperature, Catalyst | Ethanol, reflux; Microwave irradiation | encyclopedia.pubscispace.com |

| Multi-Component Reaction | Solvent, Catalyst | Aqueous media; Solvent-free; N-methyl imidazole | scispace.comnih.goviau.ir |

| Coupling Reactions | Catalyst, Ligands, Solvent, Temperature | Copper(I) iodide, Toluene, 120 °C | encyclopedia.pub |

| Thiazole Anion Addition | Base, Solvent | n-Butyl lithium, THF | researchgate.net |

Role of Catalysis in Synthetic Pathways (e.g., EDCI, Pd/C)

Catalysis is pivotal in modern organic synthesis, offering pathways to molecules with high efficiency and selectivity. While direct catalytic routes to this compound are not extensively documented, the roles of catalysts like EDCI and Palladium on carbon (Pd/C) can be inferred in the context of synthesizing its precursors and derivatives.

Palladium on Carbon (Pd/C): This heterogeneous catalyst is a cornerstone of hydrogenation reactions. youtube.comyoutube.com In the context of synthesizing the target compound's analogs, Pd/C is instrumental in reducing various functional groups. For instance, it can be used to reduce nitro or azide (B81097) groups on a thiazole ring to an amino group, or to hydrogenate carbon-carbon double or triple bonds in side chains that might be precursors to the butyl group. youtube.com Furthermore, palladium catalysis, in general, is crucial for cross-coupling reactions. Modern methods report the palladium-catalyzed C-H functionalization of azole substrates, which could be a sophisticated strategy to introduce or modify the butanoyl group on a pre-formed thiazole ring. acs.org For example, a highly active catalyst system of Pd(OAc)₂/Xantphos has been used for Suzuki-Miyaura coupling to add substituents to a thiazole ring. nih.gov

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDCI is a water-soluble carbodiimide (B86325) primarily used as a coupling agent to facilitate the formation of amide bonds. Its direct role in synthesizing the ketone this compound is not typical. However, it is highly relevant in the synthesis of structural analogs. For example, if one were to start with a thiazole-4-carboxylic acid, EDCI could be used to couple it with an amine, leading to a diverse library of amide derivatives. This is a key step in creating peptidomimetics or other biologically relevant molecules where the thiazole serves as a core scaffold. wikipedia.org

Other catalysts also play significant roles in thiazole synthesis. Copper-catalyzed reactions have been developed for the direct arylation of heterocycle C-H bonds and for multicomponent syntheses of thiazoles. organic-chemistry.org Acid catalysts, such as silica-supported tungstosilisic acid or trifluoromethanesulfonic acid (TfOH), are employed to promote the condensation and cyclization steps in Hantzsch-type syntheses, often leading to high yields under mild conditions. organic-chemistry.orgmdpi.com

Solvent Selection and Temperature Control for Enhanced Purity and Yield

The selection of solvent and the precise control of temperature are critical parameters that significantly influence the outcome of thiazole synthesis, affecting reaction rates, yields, and the purity of the final product. The classic Hantzsch synthesis and its modern variations have been optimized by carefully tuning these conditions. rsc.org

The choice of solvent can dictate the solubility of reactants and intermediates, influencing the reaction mechanism and the formation of side products. Polar protic solvents like ethanol and methanol (B129727) are commonly used and are often effective. chemhelpasap.commdpi.com For instance, in a microwave-assisted Hantzsch reaction to form complex thiazoles, a systematic screening of solvents showed that methanol provided a 95% yield, which was superior to ethanol (85%) and other solvents. nih.gov In some cases, a mixture of solvents, such as ethanol/water, can be beneficial. mdpi.com The use of aprotic polar solvents like DMF or DMSO has also been reported, particularly in conventional heating methods. beilstein-journals.org However, for certain multicomponent reactions, solvents like 1,2-dichloroethane (B1671644) (DCE) have been found to be optimal, as others like acetonitrile, THF, or DMSO resulted in complex mixtures or no reaction. acs.org

Temperature control is equally crucial. While conventional methods often require refluxing for extended periods, nih.gov precise temperature management can minimize the formation of impurities. In a study optimizing the Hantzsch synthesis, reactions conducted at 80 °C were found to be most efficient for generating the desired products. rsc.org The advent of microwave-assisted synthesis allows for rapid heating to a specific temperature, which can dramatically reduce reaction times and improve yields. For example, achieving a 95% yield in a thiazole synthesis required heating at 90 °C for only 30 minutes under microwave irradiation. nih.gov

The following table summarizes findings from a study optimizing the synthesis of thiazole derivatives, highlighting the impact of solvent and temperature.

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | No Solvent | 90-120 | 15 | Trace |

| 2 | Ethanol | 90-120 | 15 | 79 |

| 3 | Ethanol | 90-120 | 30 | 85 |

| 4 | Methanol | 90 | 15 | 71 |

| 5 | Methanol | 90 | 30 | 95 |

| 6 | Acetonitrile | 90-100 | 15 | 81 |

Data adapted from a study on microwave-assisted Hantzsch thiazole synthesis. nih.gov

Derivatization from this compound

This compound is a versatile building block for further chemical modification. wikipedia.org Its structure contains two primary sites for derivatization: the ketone functional group and the thiazole ring itself. These sites allow for the introduction of new functionalities and the generation of a wide array of structural analogs.

Introduction of Additional Functional Groups

The carbonyl group of the butanone side chain is a prime target for a variety of chemical transformations. Standard ketone chemistry can be applied to introduce new functional groups:

Reduction: The ketone can be reduced to a secondary alcohol, yielding 1-(1,3-Thiazol-4-yl)butan-1-ol. This transformation can be achieved using reducing agents like sodium borohydride (B1222165).

Reductive Amination: The ketone can react with an amine in the presence of a reducing agent to form a new amine, effectively replacing the carbonyl oxygen with a substituted nitrogen atom.

Condensation Reactions: The ketone can condense with hydroxylamine (B1172632) or hydrazines to form the corresponding oxime or hydrazone derivatives, respectively. These reactions introduce additional nitrogen-containing functional groups.

Alpha-Halogenation: The carbon atom adjacent to the carbonyl group can be halogenated under acidic or basic conditions, introducing a reactive handle for further nucleophilic substitution.

The thiazole ring, while aromatic, can also be functionalized. The C2 position is particularly susceptible to deprotonation and subsequent reaction with electrophiles. wikipedia.org Furthermore, advanced C-H activation/functionalization reactions catalyzed by transition metals like palladium can be used to install new groups at various positions on the thiazole ring. acs.org

Analog Generation through Structural Modifications

Structural analogs of this compound can be generated by modifying either the side chain or the thiazole core. A common strategy involves altering the starting materials in a Hantzsch-type synthesis.

Side Chain Modification: By using different α-haloketones in the initial synthesis, the butan-1-one side chain can be varied. For example, using 1-bromo-2-pentanone instead of 1-bromo-2-butanone (B1265390) would yield 1-(1,3-thiazol-4-yl)pentan-1-one.

Thiazole Ring Substitution: The thiazole ring itself can be substituted by using different thioamides. While the parent compound uses thioformamide, employing substituted thioamides (e.g., thioacetamide) would place a methyl group at the C2 position of the thiazole ring.

Derivatization can also occur post-synthesis. For instance, a 5-chloro-substituted thiazole can serve as a versatile intermediate, allowing for the introduction of various nitrogen, sulfur, and oxygen nucleophiles at that position. nih.gov This approach enables the creation of a diverse library of analogs from a common precursor. For example, a series of thiazole derivatives was created by reacting 3-(2-bromoacetyl)-2H-chromen-2-ones with various substituted thiazole chalcones. nih.gov

Green Chemistry Approaches in Thiazole Synthesis (e.g., Microwave-Assisted)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like thiazoles to reduce environmental impact. nih.govmdpi.com These approaches focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption.

Microwave-Assisted Synthesis: One of the most significant green advancements in thiazole synthesis is the use of microwave irradiation. beilstein-journals.org Conventional heating methods often require long reaction times and high temperatures, leading to potential side product formation. nih.gov Microwave-assisted organic synthesis (MAOS) provides rapid, uniform heating, which dramatically shortens reaction times from hours to minutes and often results in higher yields and product purity. beilstein-journals.orgresearchgate.net The Hantzsch thiazole synthesis is particularly amenable to microwave conditions. nih.govtandfonline.com

The following table compares conventional heating with microwave-assisted synthesis for a thiazole formation reaction, illustrating the benefits of the green chemistry approach.

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | 8 hours | Lower Yields | nih.gov |

| Microwave Irradiation | < 30 minutes | 89-95% | nih.gov |

Other Green Approaches:

Green Solvents: The use of environmentally benign solvents is another key aspect of green thiazole synthesis. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and glycerol, have been successfully employed as recyclable and non-volatile media for the Hantzsch synthesis. nih.gov Water has also been used as a green solvent for certain thiazole syntheses. researchgate.net

Solvent-Free Conditions: Some protocols have been developed that proceed under solvent-free conditions, often involving grinding the reactants together, sometimes with a solid-supported catalyst. This approach minimizes solvent waste entirely. mdpi.comresearchgate.net

Reusable Catalysts: The development of heterogeneous or recyclable catalysts, such as silica-supported tungstosilisic acid, aligns with green chemistry principles by allowing the catalyst to be easily recovered and reused for multiple reaction cycles. mdpi.comresearchgate.net

These green methodologies not only make the synthesis of thiazoles more sustainable but also often provide practical advantages in terms of efficiency and simplicity. nih.gov

Chemical Reactivity and Mechanistic Investigations of 1 1,3 Thiazol 4 Yl Butan 1 One

Reactivity Patterns of the Thiazole (B1198619) Heterocycle

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. Its reactivity is a central aspect of the chemistry of 1-(1,3-thiazol-4-yl)butan-1-one. Thiazole derivatives are known for their broad range of biological activities, which often stems from the reactivity of the heterocyclic core. nih.gov

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The rate and regioselectivity of these reactions are heavily influenced by the substituents present on the ring. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the butanoyl group at the C4 position acts as a deactivating group due to its electron-withdrawing nature, making electrophilic substitution more challenging compared to unsubstituted thiazole.

The general mechanism for electrophilic aromatic substitution involves two main steps:

The aromatic ring's π-electrons attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. masterorganicchemistry.comlibretexts.org

A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.com For 4-acylthiazoles, the substitution pattern is directed by the deactivating acyl group.

| Reaction Type | Reagents | Typical Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | C5 |

| Bromination | Br₂, FeBr₃ | C5 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Generally difficult due to deactivation |

Nucleophilic Attack at the Thiazole Ring

While less common than electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur on thiazole rings, particularly when activated by strong electron-withdrawing groups. The butanoyl group at C4 enhances the electrophilicity of the ring carbons, making them more susceptible to attack by nucleophiles.

Reactions Involving the Butanone Functional Group

The butanone side chain of this compound provides additional sites for chemical transformations, primarily centered around the carbonyl group and the adjacent alpha-carbon.

Carbonyl Reactivity (e.g., Oxidation, Reduction)

The carbonyl group of the butanone moiety is susceptible to both oxidation and reduction reactions.

Reduction: The carbonyl group can be reduced to a secondary alcohol, forming 1-(1,3-thiazol-4-yl)butan-1-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com The general mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. youtube.com

Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, they can be cleaved under forcing conditions using strong oxidizing agents. However, a more relevant reaction is the oxidation of the adjacent α-carbon, which will be discussed in the next section.

| Reaction Type | Reagent | Product |

| Reduction | Sodium Borohydride (NaBH₄) | 1-(1,3-Thiazol-4-yl)butan-1-ol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1-(1,3-Thiazol-4-yl)butan-1-ol |

Alpha-Carbon Reactivity and Condensation Reactions

The hydrogen atoms on the carbon atom alpha to the carbonyl group (the α-carbon) exhibit enhanced acidity due to the electron-withdrawing effect of the carbonyl and the resonance stabilization of the resulting enolate anion. libretexts.orgyoutube.com This allows for a variety of reactions at this position.

Halogenation: In the presence of a base or acid catalyst, the α-carbon can be halogenated.

Condensation Reactions: The enolate formed by deprotonation of the α-carbon can act as a nucleophile in condensation reactions, such as the aldol (B89426) condensation. libretexts.org This allows for the formation of new carbon-carbon bonds. For instance, this compound can react with an aldehyde or another ketone to form a β-hydroxy ketone, which may then dehydrate to an α,β-unsaturated ketone.

Intramolecular Cyclizations and Rearrangements

The bifunctional nature of this compound, possessing both a reactive heterocyclic ring and a flexible side chain, allows for the possibility of intramolecular reactions. Under specific conditions, the butanone side chain can interact with the thiazole ring, leading to the formation of new fused ring systems.

For example, intramolecular cyclization could potentially occur between the α-carbon of the butanone and the C5 position of the thiazole ring, or through reactions involving the carbonyl group and a heteroatom of the ring. These types of reactions are often key steps in the synthesis of complex heterocyclic scaffolds. One-pot multicomponent reactions are a powerful tool for the synthesis of such complex molecules, including thiazole derivatives. researchgate.net

Furthermore, rearrangements of the thiazole ring or the butanone side chain can be induced under thermal or photochemical conditions, leading to isomeric products with different connectivity.

Detailed Reaction Mechanisms and Kinetic Studies

Detailed mechanistic and kinetic data for this compound are not extensively reported in dedicated studies. However, its reactivity can be understood by examining the well-established mechanisms for its constituent functional groups—ketones and thiazoles.

Synthesis via Hantzsch Thiazole Synthesis: The formation of the this compound core often follows the Hantzsch thiazole synthesis. synarchive.comnih.govyoutube.com This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound, a suitable α-haloketone would react with a thioamide.

The mechanism is believed to proceed through several key steps:

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction to form an intermediate. youtube.comyoutube.com

Cyclization: An intramolecular cyclization occurs where the nitrogen of the thioamide attacks the carbonyl carbon. youtube.com

Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form a five-membered ring, leading to the aromatic thiazole. youtube.comyoutube.com

The kinetics of the Hantzsch synthesis are influenced by the nature of the reactants and the reaction conditions, such as solvent and temperature. The initial nucleophilic attack is often the rate-determining step.

Reactions at the Carbonyl Group: The carbonyl group of this compound is a primary site for chemical transformations. It is susceptible to nucleophilic addition, a characteristic reaction of ketones. libretexts.orgmasterorganicchemistry.comlibretexts.org The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This is followed by protonation of the resulting alkoxide to yield an alcohol.

The reactivity of the carbonyl group is enhanced by the electron-withdrawing thiazole ring, which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com

Enolate Formation and Reactivity: The protons on the carbon alpha to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate. bham.ac.ukwikipedia.orgmasterorganicchemistry.com The resulting enolate is a potent nucleophile and can participate in a variety of reactions, including alkylations and aldol condensations. The formation of the enolate is a reversible process, and the position of the equilibrium depends on the strength of the base used. bham.ac.uk

Advanced Structural Analysis and Spectroscopic Characterization of 1 1,3 Thiazol 4 Yl Butan 1 One Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for probing the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For 1-(1,3-thiazol-4-yl)butan-1-one derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for a complete structural assignment.

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring protons. In the case of this compound derivatives, the ¹H NMR spectrum reveals characteristic signals for the protons on the thiazole (B1198619) ring and the butan-1-one side chain.

The thiazole ring protons typically appear as singlets in the aromatic region of the spectrum. Specifically, the proton at the C2 position of the thiazole ring is highly deshielded and appears at a lower field, while the proton at the C5 position appears at a slightly higher field. For instance, in some 4-phenyl-1,3-thiazole derivatives, the C5-H singlet is observed around 7.62–8.55 ppm. nih.gov

The protons of the butan-1-one chain exhibit predictable splitting patterns based on their adjacent protons. The methylene (B1212753) group adjacent to the carbonyl group (α-protons) typically appears as a triplet, coupled to the adjacent methylene group (β-protons). The β-protons, in turn, appear as a sextet, coupled to both the α-protons and the terminal methyl group (γ-protons). The terminal methyl group appears as a triplet, coupled to the β-protons. The exact chemical shifts can be influenced by the presence of different substituents on the thiazole ring.

Table 1: Representative ¹H NMR Data for a this compound Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Thiazole-H2 | ~8.9 | s |

| Thiazole-H5 | ~8.2 | s |

| -CH₂- (α to C=O) | ~3.1 | t |

| -CH₂- (β to C=O) | ~1.8 | sext |

| -CH₃ | ~1.0 | t |

Note: The chemical shifts are approximate and can vary based on the solvent and substituents.

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons. libretexts.orglibretexts.org The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atom.

For this compound derivatives, the carbonyl carbon of the butan-1-one moiety is characteristically found at the low-field end of the spectrum, typically in the range of 160-220 ppm. libretexts.org The carbons of the thiazole ring also have distinct chemical shifts, with the C2 carbon generally appearing at a lower field than the C4 and C5 carbons. The aliphatic carbons of the butan-1-one chain appear in the upfield region of the spectrum. docbrown.info For example, in certain 4-phenyl-1,3-thiazole derivatives, the C5 carbon of the thiazole ring resonates at approximately 110–115 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 190-200 |

| Thiazole-C2 | 150-160 |

| Thiazole-C4 | 145-155 |

| Thiazole-C5 | 120-130 |

| -CH₂- (α to C=O) | 35-45 |

| -CH₂- (β to C=O) | 15-25 |

| -CH₃ | 10-15 |

Note: These are predicted ranges and can be influenced by substituents and solvent effects.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule, resolving signal overlap that can occur in 1D spectra. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. wikipedia.org For this compound, a COSY spectrum would show cross-peaks connecting the signals of the adjacent methylene groups in the butan-1-one chain, as well as the coupling between the β-methylene protons and the terminal methyl protons. This confirms the sequence of the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). wikipedia.orgyoutube.com This allows for the unambiguous assignment of the protonated carbons in the molecule. For instance, the signal for the α-methylene protons would show a correlation to the signal for the α-carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). youtube.com HMBC is particularly valuable for connecting different fragments of the molecule. For example, it can show a correlation between the α-protons of the butan-1-one chain and the C4 carbon of the thiazole ring, confirming the point of attachment of the side chain to the heterocyclic ring. It can also show correlations between the thiazole protons and the thiazole carbons, aiding in their definitive assignment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

In the IR spectrum of this compound derivatives, the most prominent absorption band is typically the strong stretching vibration of the carbonyl group (C=O) of the ketone, which appears in the region of 1680-1700 cm⁻¹. The exact position of this band can provide clues about conjugation. The stretching vibrations of the C=N and C=C bonds within the thiazole ring are expected to appear in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aliphatic chain are observed around 2850-3000 cm⁻¹, while the C-H stretching of the thiazole ring may appear slightly above 3000 cm⁻¹. The presence of a sharp signal between 3180 and 3100 cm⁻¹, corresponding to the thiazole-methine group stretching, is characteristic for this class of compounds. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1680-1700 | Strong |

| C-H (Thiazole) | >3000 | Medium-Weak |

| C-H (Aliphatic) | 2850-3000 | Medium-Strong |

| C=N, C=C (Thiazole) | 1450-1600 | Medium-Variable |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

For this compound, the mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). For this compound, this would lead to the formation of a thiazoloyl cation and a propyl radical, or a thiazole radical and a butanoyl cation. The relative abundance of these fragment ions helps to piece together the structure of the molecule.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of an ion, allowing for the determination of its elemental composition. This is a powerful tool for confirming the molecular formula of a newly synthesized compound. By comparing the experimentally determined exact mass to the calculated mass for a proposed formula, the identity of the compound can be established with a high degree of confidence.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental and indispensable technique in chemical synthesis, providing the quantitative percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) within a compound. This analysis serves as a cornerstone for verifying the empirical formula of newly synthesized derivatives of this compound. The process involves the complete combustion of a small, precisely weighed sample of the compound. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured, allowing for the calculation of the mass percentages of each element.

The experimentally determined percentages are then compared against the theoretical values calculated from the proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin of error, provides strong evidence for the successful synthesis of the target compound and confirms its elemental integrity and purity. uobabylon.edu.iq This confirmation is crucial as it validates the molecular formula before more complex structural elucidation is undertaken using spectroscopic methods.

For the parent compound, this compound (C₇H₉NOS), and a hypothetical derivative, for instance, 2-bromo-1-(1,3-thiazol-4-yl)butan-1-one (C₇H₈BrNOS), the elemental analysis data would be presented as follows:

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |

|---|---|---|---|---|

| This compound | C₇H₉NOS | C | 54.16 | 54.21 |

| H | 5.84 | 5.88 | ||

| N | 9.03 | 9.01 | ||

| S | 20.66 | 20.62 | ||

| 2-Bromo-1-(1,3-thiazol-4-yl)butan-1-one | C₇H₈BrNOS | C | 35.91 | 36.05 |

| H | 3.44 | 3.42 | ||

| N | 5.98 | 5.95 | ||

| S | 13.69 | 13.73 |

Conformational Analysis and Stereochemistry

The biological activity and physical properties of molecules are profoundly influenced by their three-dimensional structure, which includes their conformation and stereochemistry. For this compound and its derivatives, understanding these aspects is critical. The stereochemistry of these compounds can be complex, especially when chiral centers are introduced into the butanone side chain or on the thiazole ring itself, leading to the possibility of enantiomers and diastereomers.

Conformational analysis focuses on the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. The butan-1-one side chain attached to the planar thiazole ring is conformationally flexible. Rotation around the C-C single bonds of this alkyl chain gives rise to various conformers, most notably the anti and gauche conformations, which differ in energy due to steric strain. The anti conformation, where the largest groups are furthest apart, is generally the most stable, lowest-energy state.

Advanced studies on related heterocyclic systems, such as 5-substituted thiazolidin-4-ones, utilize a combination of Density Functional Theory (DFT) calculations and 2D Nuclear Magnetic Resonance (NMR) techniques like Nuclear Overhauser Effect Spectroscopy (2D-NOESY) to probe these conformational preferences. mdpi.com Such analyses have shown that specific conformations, often described as exo or endo arrangements relative to the ring system, are energetically favored. mdpi.com For instance, computational studies can determine the relative energies and key dihedral angles of the most stable conformers, providing a detailed picture of the molecule's preferred shape in solution. mdpi.com

A summary of theoretical conformational data for a generic thiazole derivative highlights the energetic differences between possible conformers:

| Conformer | Key Dihedral Angle (τ in degrees) | Relative Energy (ΔΕ in kcal/mol) | Description |

|---|---|---|---|

| Conformer A (Global Minimum) | 178.5 | 0.00 | Anti-periplanar arrangement, most stable. |

| Conformer B | 65.2 | 1.85 | Gauche arrangement, moderately stable. |

| Conformer C | -64.8 | 1.85 | Gauche arrangement, enantiomeric to Conformer B. |

| Conformer D | 0.0 | 4.50 | Syn-periplanar (eclipsed), least stable. |

Exploration of Biological Interactions and Mechanistic Insights Excluding Clinical Outcomes and Safety

Enzyme Inhibition Studies (In Vitro/Theoretical)

Thiazole (B1198619) derivatives have demonstrated the ability to inhibit a wide array of enzymes, a characteristic attributed to the unique structural and electronic features of the thiazole nucleus. nih.gov

The thiazole scaffold is a versatile building block for designing enzyme inhibitors. nih.gov Studies have shown that derivatives incorporating this ring can act as potent inhibitors for various enzymes. For instance, certain thiazole-based compounds have been identified as effective inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease. acs.org The inhibitory activity is often influenced by the nature of the substituents on the thiazole ring. acs.org

In the context of cancer research, thiazole derivatives have been investigated as inhibitors of kinases, such as Aurora kinase, which are crucial for cell cycle regulation. acs.orgnih.gov Molecular docking studies suggest that the thiazole ring can form key interactions within the active sites of these enzymes. acs.org Similarly, other research has identified thiazole-containing molecules as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome. nih.gov The addition of various lipophilic groups to the thiazole core has been shown to enhance inhibitory potency. nih.gov

The following table summarizes the inhibitory activity of selected thiazole derivatives against various enzymes as reported in the literature.

| Compound Class | Target Enzyme | Key Findings | IC₅₀ Values | Reference |

| Thiazole-based derivatives | Acetylcholinesterase (AChE) | Potent inhibition observed, comparable to donepezil. | 103.24 nM and 108.94 nM for the most active compounds. | acs.org |

| 2-Amino-1,3-thiazol-4(5H)-ones | 11β-HSD1 | Potent inhibition, with lipophilic substituents enhancing activity. | Kᵢ = 3 nM for the most potent compound. | nih.gov |

| Benzothiazole (B30560) derivatives | DNA Gyrase | Effective inhibition of E. coli DNA gyrase. | 58 nM for the lead compound. | nih.gov |

| Thiazole-5-carboxylic acid derivatives | Protein Kinase CK2 | Identified through virtual screening as potent inhibitors. | 0.4 µM for the most active compound. | nih.gov |

Histone Deacetylase 6 (HDAC6): HDAC6 has emerged as a significant target in cancer therapy. While specific studies on 1-(1,3-Thiazol-4-yl)butan-1-one are not available, selective HDAC6 inhibitors have been developed. However, research indicates that achieving a therapeutic effect often requires high concentrations of these inhibitors, which can lead to off-target effects and co-inhibition of other HDAC enzymes. nih.gov The specificity of selective HDAC6 inhibitors has been confirmed to induce α-tubulin acetylation without affecting histone acetylation, but this selective action did not consistently translate to anti-cancer properties in single-agent studies. nih.gov

Protoporphyrinogen (B1215707) Oxidase (PPO): Protoporphyrinogen oxidase (PPO or Protox) is a key enzyme in the biosynthesis of both chlorophyll (B73375) in plants and heme in animals. researchgate.netfrontiersin.org It is the target for a major class of herbicides. researchgate.netnih.gov Certain N-phenyl heterocyclic herbicides, which can include thiazole moieties, are known PPO inhibitors. mdpi.com The mechanism involves the inhibition of the oxygen-dependent oxidation of protoporphyrinogen IX to protoporphyrin IX. mdpi.comnih.gov Research into novel PPO-inhibiting herbicides has led to the synthesis of various benzothiazole derivatives. nih.gov Bioassays have shown that some of these compounds exhibit potent PPO inhibition, with Kᵢ values in the nanomolar range. For example, a specific benzothiazole derivative was identified as a highly potent candidate with a Kᵢ value of 0.0091 µM. nih.gov

Receptor Binding Investigations (In Vitro/Theoretical)

The interaction of thiazole derivatives extends beyond enzyme inhibition to binding with various molecular receptors, influencing cellular signaling pathways.

Thiazole derivatives have been shown to interact with a variety of molecular receptors. For example, studies on derivatives containing a 2-aminothiazole (B372263) moiety have demonstrated their ability to bind to the colchicine (B1669291) binding site of tubulin, thereby inhibiting its polymerization. acs.org Molecular docking studies have revealed that the thiazole moiety can establish crucial bonds, such as arene-H bonds, which stabilize the ligand-receptor complex. acs.org

Furthermore, certain thiazole carboxamide derivatives have been investigated as modulators of AMPA receptors, which are critical for synaptic transmission in the central nervous system. nih.gov These compounds can act as negative allosteric modulators, reducing current amplitude and altering receptor kinetics. nih.gov The specific substitutions on the thiazole core play a significant role in the potency and nature of the interaction with the receptor. nih.gov

Computational methods like molecular docking are instrumental in profiling the interactions between thiazole-based ligands and their receptor targets. These studies help to identify key amino acid residues involved in the binding. For instance, in the case of AMPA receptor modulators, docking simulations have suggested that residues such as ASP-473 and LEU-742 are pivotal for the binding of thiazole derivatives. nih.gov Similarly, for 11β-HSD1 inhibitors, X-ray co-crystal structures have revealed that the thiazole ring can be positioned within a large lipophilic pocket of the enzyme, guiding further structural modifications to improve potency. nih.gov

The table below details key binding interactions for representative thiazole derivatives with their molecular targets.

| Compound Class | Molecular Target | Key Interacting Residues | Interaction Type | Reference |

| Thiazole-based tubulin inhibitors | Tubulin (Colchicine site) | AsnA101, LeuB248 | Noncovalent bond, Arene-H bond | acs.org |

| Thiazole carboxamides | AMPA Receptor (GluA2) | ASP-473, LEU-742 | Binding interactions | nih.gov |

| 2-Amino-1,3-thiazol-4(5H)-ones | 11β-HSD1 | Resides in a large lipophilic pocket | Lipophilic interactions | nih.gov |

| Thiazole-based DNA gyrase inhibitors | S. aureus GyrB | Arg144 | Salt bridge interaction | nih.gov |

Mechanistic Elucidation of Observed Biological Activities

The biological activities of thiazole derivatives are rooted in their specific molecular interactions. For antibacterial agents targeting DNA gyrase, the 2-aminothiazole moiety is often essential as it provides a necessary acceptor-donor interaction pattern. nih.gov The presence of a carboxylic group on the thiazole ring can be crucial for activity, as it may form a salt bridge with key residues like arginine in the enzyme's active site. nih.gov

In the case of antifungal thiazole derivatives that inhibit lanosterol (B1674476) C14α-demethylase, the mechanism may differ from classical azole antifungals. Instead of coordinating with the heme iron in the enzyme, these compounds might act as noncompetitive inhibitors, competing with the natural substrate for access to the active site. nih.gov This alternative mechanism could potentially reduce the likelihood of resistance development. nih.gov The collective findings underscore that the thiazole ring is not merely a structural component but an active participant in the molecular interactions that define the compound's biological and mechanistic profile.

Studies on Cellular Pathways and Molecular Targets

While direct studies on the cellular pathways and molecular targets of this compound are not extensively detailed in current literature, research into structurally related thiazole derivatives provides significant insights.

Derivatives of 1,3-thiazole have been identified as inhibitors of various key enzymes. In the realm of antifungal research, novel 2,4-disubstituted-1,3-thiazole derivatives are suggested to target lanosterol-C14α-demethylase, an essential enzyme in the fungal cell membrane biosynthesis pathway. nih.gov This inhibition disrupts cell membrane integrity, leading to antifungal effects. nih.gov

In the context of anticancer research, certain 1,3-thiazole analogues have been shown to exert their effects by targeting the vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.comresearchgate.net Inhibition of VEGFR-2 is a critical mechanism for disrupting angiogenesis, the process of new blood vessel formation that is vital for tumor growth and metastasis. mdpi.com Further mechanistic studies on a potent thiazole compound revealed it induces programmed cell death by triggering apoptosis and necrosis and causes cell cycle arrest at the G1 or G2/M phase in cancer cells. mdpi.comresearchgate.netresearchgate.net Other studies have implicated different molecular targets for the anticancer activity of thiazole-based compounds, including the inhibition of the PTK2/FAK pathway, EGFR (Epidermal Growth Factor Receptor), and HER-2 (Human Epidermal Growth Factor Receptor 2). mdpi.comnih.gov

Additionally, some 1,3-thiazole derivatives have been investigated as cholinesterase inhibitors, targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which could have implications for neurological conditions. academie-sciences.frirb.hrresearchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Modulation

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For the thiazole class, several SAR studies have elucidated the key structural features necessary for their biological activities.

Antimicrobial Activity: In a series of 3-thiazol-4-yl-carba-1-dethiacephalosporins, modifications at the C2-position of the thiazole ring led to significant variations in antibacterial activity, highlighting the importance of this position for potency against Gram-positive and Gram-negative bacteria. nih.gov For antifungal 1,3-thiazole derivatives, the presence of a lipophilic substituent at the C4-position has been associated with potent anti-Candida activity. nih.gov

Anticonvulsant Activity: For thiazole derivatives exhibiting anticonvulsant properties, SAR studies have identified several important features. In one series of thiazolidin-4-one substituted thiazoles, the compound 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one was identified as a particularly active derivative. biointerfaceresearch.com Research on 1,3,4-thiadiazoles, a related heterocyclic system, has shown that the presence of electron-withdrawing groups, such as chloro or nitro groups on an aryl ring, can enhance anticonvulsant potency. nih.gov The lipophilic nature of the ring system is also considered a contributing factor to the activity. nih.gov

Anticancer Activity: The anticancer activity of 1,3,4-thiadiazole (B1197879) derivatives is influenced by the nature of substituents on the phenyl or thiadiazole rings. mdpi.com For instance, in one study, the replacement of a 1,3,4-thiadiazole scaffold with a 1,3,4-oxadiazole (B1194373) isostere resulted in a drastic drop in anticancer activity, demonstrating the key role of the thiazole-related ring. nih.gov

Other Biological Activities: In the development of adenosine (B11128) A3 receptor antagonists, SAR studies revealed that a methoxy (B1213986) group at the 4-position of a phenyl ring attached to the thiazole or thiadiazole core, along with N-acetyl or propionyl substitutions, significantly increased binding affinity and selectivity. nih.gov

Investigation of Anti-Pathogenic Activities (In Vitro)

In Vitro Antimicrobial Research (Bacterial and Fungal Strains)

The thiazole scaffold is a component of numerous antimicrobial agents. academie-sciences.fr In vitro studies have demonstrated the potential of various thiazole derivatives against a range of bacterial and fungal pathogens.

Antibacterial Activity: A series of synthesized 3-thiazol-4-yl-carba-1-dethiacephalosporins displayed potent activity against both Gram-positive and Gram-negative bacteria. For example, the compound LY215226 showed low Minimum Inhibitory Concentrations (MICs) against several clinically relevant bacteria. nih.gov

Antifungal Activity: Novel 2,4-disubstituted-1,3-thiazole derivatives have been evaluated for their in vitro activity against pathogenic Candida strains. nih.gov Several of these compounds exhibited lower MIC values than the standard antifungal drug fluconazole (B54011), indicating superior potency. nih.gov The mechanism is thought to involve the disruption of the fungal cell membrane. nih.gov Similarly, various derivatives of the related 1,3,4-thiadiazole ring system have shown promising antifungal effects against multiple Candida species, with some acting via inhibition of ergosterol (B1671047) biosynthesis. mdpi.comnih.govwjpmr.com

| Compound/Series | Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| LY215226 (a 3-thiazol-4-yl-carba-1-dethiacephalosporin) | S. aureus | 0.25 | nih.gov |

| LY215226 | S. pneumoniae | 0.008 | nih.gov |

| LY215226 | H. influenzae | 0.008 | nih.gov |

| LY215226 | E. coli | 0.25 | nih.gov |

| LY215226 | K. pneumoniae | 0.008 | nih.gov |

| LY215226 | E. cloacae | 0.5 | nih.gov |

| 2,4-Disubstituted-1,3-thiazole derivatives | Candida sp. | Lower MIC than fluconazole for some derivatives | nih.gov |

| 1,3,4-Thiadiazole derivatives (3k, 3l) | C. albicans | 5 and 10 | mdpi.com |

Antiviral Activity Research (e.g., RNA Viruses)

The thiazole ring is a structural component of the antiretroviral drug Ritonavir, which is used in the treatment of HIV/AIDS. wikipedia.org This has spurred interest in thiazole derivatives as potential antiviral agents. Research indicates that compounds analogous to 4-Amino-1-(1,3-thiazol-4-yl)butan-1-one have shown activity against RNA viruses, including SARS-CoV-2. vulcanchem.com

Furthermore, studies on 1,3,4-thiadiazoles have demonstrated their ability to act as specific inhibitors of virus-induced RNA synthesis in cells infected with Mengo virus, an RNA virus. nih.gov However, not all nucleoside analogues incorporating complex ring systems are effective; a study on a series of C5-substituted-(1,3-diyne)-uridines found no significant antiviral activity against a panel of RNA viruses. nih.gov

Anticonvulsant Activity Research (In Vitro/Mechanistic)

The central nervous system is a key area of investigation for thiazole-based compounds. Derivatives incorporating the thiazole or the related thiazolidin-4-one ring have demonstrated broad-spectrum anticonvulsant capabilities in preclinical models. biointerfaceresearch.commdpi.com

Mechanistically, the anticonvulsant action of some thiazole-bearing 4-thiazolidinones is suggested to be mediated through the GABAergic system. nuph.edu.ua Similarly, for 1,3,4-thiadiazole derivatives, a proposed mechanism of action involves preventing neuronal firing by affecting the GABA-A pathway, leading to an influx of chloride ions. nih.gov

A variety of 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anticonvulsant activity using standard screening models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with many compounds showing significant protection. nih.govnih.gov

Anticancer Research (In Vitro/Mechanistic)

The thiazole scaffold is present in several approved anticancer agents, such as Dasatinib and Tiazofurin. nih.gov This has driven considerable research into novel thiazole derivatives for cancer therapy.

In vitro studies have shown that newly synthesized 1,3-thiazole analogues possess potent antiproliferative activity against human breast cancer cell lines, including MCF-7 and MDA-MB-231. mdpi.comresearchgate.net One of the most active compounds from a studied series exhibited an IC50 value of 5.73 µM against MCF-7 cells. mdpi.comresearchgate.net Mechanistic investigations revealed that this compound inhibits VEGFR-2, induces apoptosis and necrosis, and causes cell cycle arrest. mdpi.comresearchgate.net

Other research has identified thiazole derivatives that are cytotoxic to leukemia HL-60 cells, inducing cell cycle arrest at the G2/M phase and apoptosis, with one compound increasing caspase-3 concentration fourfold compared to the control. researchgate.net A novel 1,3-thiazole analog, BTHP, has also shown potential cytotoxic activity against breast cancer cells. nih.govnih.gov

The related 1,3,4-thiadiazole scaffold has also been extensively explored, yielding compounds with activity against various cancer cell lines, including colon carcinoma (HCT-116) and hepatocellular carcinoma (Hep-G2). mdpi.comnih.gov These compounds often work by interfering with DNA replication or inhibiting key kinases involved in tumorigenesis. mdpi.comresearchgate.net

| Compound/Series | Cell Line | Activity (IC50 in µM) | Molecular Target/Mechanism | Reference |

|---|---|---|---|---|

| Thiazole Compound 4 | MCF-7 (Breast) | 5.73 | VEGFR-2 Inhibition, Apoptosis, G1 Arrest | mdpi.comresearchgate.net |

| Thiazole Compound 4 | MDA-MB-231 (Breast) | 12.15 | VEGFR-2 Inhibition | mdpi.comresearchgate.net |

| Thiazole Compound 3c | MCF-7 (Breast) | 13.66 | Not specified | mdpi.com |

| Thiazole Compound 4b | HL-60 (Leukemia) | Not specified | G2/M Arrest, Apoptosis, Caspase-3 activation | researchgate.net |

| BTHP (1,3-thiazole analog) | Breast Cancer Cells | Potential cytotoxic activity | Not specified | nih.govnih.gov |

| 1,3,4-Thiadiazole derivatives (18a-h) | HCT-116 (Colon), Hep-G2 (Hepatocellular) | 2.03 - 37.56 | Not specified | mdpi.com |

Potential Non Biomedical Applications of 1 1,3 Thiazol 4 Yl Butan 1 One Derivatives

Applications in Materials Science

The structural features of thiazole (B1198619) derivatives, particularly their conjugated systems and ability to participate in polymerization, make them attractive candidates for advanced materials.

Monomers for Conductive Polymers

Thiazole-containing compounds are valuable as monomers for the synthesis of conductive polymers. These polymers are of interest due to their electronic properties, which are rooted in the delocalized π-electron systems of the polymer backbone.

The synthesis of polymers incorporating the thiazole heterocycle can be achieved through various methods, including oxidative polymerization. For instance, new polythiophenes containing a benzo[d]thiazole heterocycle have been synthesized using iron(III) chloride as a catalytic oxidant in chloroform. researchgate.netvnu.edu.vn Spectroscopic analysis, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis), has confirmed the successful polymerization, with absorption bands around 497 nm being characteristic of the π-π* transition in the conjugated polythiophene backbone. researchgate.netvnu.edu.vn

While the direct cationic ring-opening polymerization of some thiazole-based monomers like 2-methyl-2-thiazoline (B147230) has proven challenging, a post-polymerization modification approach has been successful. rsc.org This involves modifying an existing polymer, such as poly(2-ethyl-2-oxazoline) (PEtOx), with Lawesson's reagent to convert oxazoline (B21484) units into thiazoline (B8809763) units, yielding copolymers with a high percentage of the thioamide component. rsc.org These new copolymers exhibit altered physical properties, such as lower water solubility and increased glass transition temperatures, compared to the original polymer. rsc.org

The planarity of the polymer backbone is crucial for efficient charge transport. Alkylthiazole-based conjugated polymers have been shown to possess highly planar backbones due to dipole-dipole interactions between the nitrogen of the thiazole ring and adjacent thiophene (B33073) units. nih.gov This planarity facilitates strong intermolecular interactions, which are beneficial for charge transport in electronic devices. nih.gov

Table 1: Research Findings on Thiazole-Based Conductive Polymers

| Polymer Type | Synthesis Method | Key Findings | Reference |

|---|---|---|---|

| Polythiophenes with benzo[d]thiazole | Oxidative polymerization with FeCl₃ | Successful polymerization confirmed by IR and UV-Vis (absorption at 497 nm). | researchgate.netvnu.edu.vn |

| Poly(2-ethyl-2-thiazoline) copolymers | Post-polymerization modification of PEtOx | Resulted in copolymers with up to 95 mol% thioamide units, showing altered thermal properties and solubility. | rsc.org |

| Alkylthiazole-based conjugated polymers | Copolymerization | Alkylthiazole units enhance backbone planarity, leading to efficient intermolecular interactions for charge transport. | nih.gov |

Optoelectronic Materials

The unique electronic and optical properties of thiazole derivatives make them suitable for a range of optoelectronic applications, including organic field-effect transistors (OFETs) and organic photovoltaics. The thiazolo[5,4-d]thiazole (B1587360) fused ring system is particularly promising due to its electron-deficient nature, high oxidative stability, and rigid, planar structure that promotes efficient intermolecular π–π stacking. rsc.org

Derivatives of thiazole have been incorporated into various semiconducting materials. For example, imide-functionalized thiazoles are considered excellent building blocks for constructing high-performance n-type (electron-transporting) polymers. northwestern.edu Furthermore, replacing thiophene rings with thiazole units in certain small molecules has been shown to increase the open-circuit voltage in organic solar cells. researchgate.net This improvement is attributed to the lowering of the Highest Occupied Molecular Orbital (HOMO) energy level of the thiazole derivative. researchgate.net

Alkylthiazole-based conjugated polymers have been developed for use in organic thermoelectric (OTE) devices. These materials can be easily doped, and their planar backbone structure promotes the necessary molecular ordering for efficient device performance. nih.gov In organic thin-film transistors (OTFTs), polymers incorporating thiazole units have demonstrated high hole mobility, which is a key factor in enhancing the electrical conductivity of OTE devices. nih.gov

Dye Chemistry and Optical Properties

The thiazole ring is a chromophoric core that can be incorporated into dye molecules to achieve specific colors and optical properties. mdpi.com

Azo Dyes and Related Thiazole-Containing Compounds

Azo dyes, characterized by the -N=N- functional group, are a significant class of colorants. tarjomeplus.com The incorporation of a thiazole or thiadiazole moiety into azo dyes is a common strategy to create dyes with desirable properties. mdpi.comnih.gov The synthesis of these dyes typically involves a diazotization-coupling sequence. mdpi.comnih.govnih.gov For instance, 2-amino-thiazole derivatives can be diazotized and then coupled with various aromatic compounds to produce a wide range of azo dyes. nih.gov

The absorption maxima of these dyes, which determine their color, are influenced by the substituents on both the thiazole ring and the coupling component. tarjomeplus.com Thiazole-containing azo dyes have been successfully used to dye synthetic fibers like polyester (B1180765), often exhibiting good to excellent fastness properties. tarjomeplus.comemerald.com The structural configuration of these dyes also affects their color intensity and fastness on dyed fabrics. emerald.com

Table 2: Examples of Thiazole-Containing Azo Dyes and Their Synthesis

| Starting Thiazole Derivative | Coupling Component | Synthesis Method | Application/Property | Reference |

|---|---|---|---|---|

| 2-Amino-1,3,4-thiadiazole-2-thiol | Various (e.g., 2-naphthol, resorcinol) | Diazotization followed by coupling | Dyeing polyester fibers; absorption maxima from 351 to 777 nm. | tarjomeplus.com |

| 1,3-Thiazole-2-amine | Various coupling components | Diazotization with nitrosyl sulphuric acid followed by coupling | Potent anticancer active azo dyes. | nih.gov |

| 2-Amino-5-aryl-1,3,4-thiadiazoles | Aniline, N,N-dimethylaniline, phenol | Conventional diazotization-coupling sequence | High yield synthesis of various colored dyes. | mdpi.comnih.gov |

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances whose optical properties change with the intensity of incident light. Thiazole derivatives have been investigated for their NLO properties, which are important for applications in photonics and optoelectronics.

The third-order NLO polarizability (γ) is a key parameter for these materials. Studies on certain Schiff base compounds containing thiazole and benzothiazole (B30560) rings have shown significant NLO properties. tandfonline.com For example, a compound with a benzothiazole moiety was found to have a large third-order NLO polarizability, several times larger than that of the reference material para-nitroaniline. tandfonline.com The NLO properties of these molecules are often related to their dipole moments and the electronic communication between donor and acceptor parts of the molecule. tandfonline.comnih.gov

Theoretical calculations, such as those using density functional theory (DFT), are often employed alongside experimental techniques like the Z-scan method to understand and predict the NLO behavior of these compounds. tandfonline.comnih.gov Research has shown that thiazolopyrimidoquinoline derivatives exhibit promising NLO properties, with some derivatives showing large nonlinear absorption coefficients and nonlinear refractive indices. nih.gov

Corrosion Inhibition Studies

Derivatives of thiazole have demonstrated significant potential as corrosion inhibitors for various metals, particularly steel, in acidic environments. eurjchem.comscispace.comresearchgate.net The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective layer that blocks the active sites for corrosion. researchgate.net

The molecular structure of thiazole derivatives, including the presence of heteroatoms (N and S) with lone pairs of electrons and the planarity of the aromatic ring, facilitates their adsorption onto the metal surface. researchgate.net This adsorption can be a combination of physical (electrostatic) and chemical interactions. The efficiency of inhibition generally increases with the concentration of the inhibitor. eurjchem.comscispace.com

Studies on C-steel in sulfuric acid have shown that thiazole derivatives can act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, though often with a more pronounced effect on the cathodic reaction. eurjchem.comscispace.com The adsorption of these inhibitors on the steel surface has been found to follow specific adsorption isotherms, such as the Langmuir or Temkin isotherms. eurjchem.comscispace.comnih.gov

Table 3: Corrosion Inhibition Efficiency of Thiazole Derivatives

| Inhibitor | Metal | Corrosive Medium | Key Findings | Reference |

|---|---|---|---|---|

| 5-phenylazo-2-thioxo-thiazolidin-4-one derivatives | C-steel | 1 M H₂SO₄ | Mixed-type inhibitors; efficiency increases with concentration and decreases with temperature. Adsorption follows Temkin isotherm. | eurjchem.comscispace.com |

| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | Acidic Environments | High inhibition efficiency that increases with concentration. Adsorption is spontaneous and follows Langmuir isotherm. | mdpi.com |

| Bimannich base with thiazole (TZBM) | Carbon Steel | Cl⁻ + H₂S + CO₂ environment at 180°C | Effective at high temperatures; inhibition efficiency increases with concentration. Adsorption follows Langmuir isotherm. | nih.gov |

Electrochemical Evaluation of Inhibitor Activity

The effectiveness of 1-(1,3-Thiazol-4-yl)butan-1-one derivatives as corrosion inhibitors is primarily assessed using electrochemical techniques. These methods provide quantitative data on how the inhibitors alter the corrosion process at the metal-solution interface.

Two principal methods are employed:

Potentiodynamic Polarization: This technique involves changing the potential of the metal and measuring the resulting current. The data yields key parameters such as the corrosion potential (Ecorr) and, most importantly, the corrosion current density (Icorr). scirp.org A significant decrease in the Icorr value in the presence of an inhibitor indicates a reduction in the corrosion rate. scirp.org The behavior of the anodic and cathodic branches of the polarization curve can classify the inhibitor. If both branches are affected and the Ecorr value remains relatively stable, the compound is considered a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. mdpi.com

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the properties of the protective film formed by the inhibitor on the metal surface. researchgate.net By applying a small amplitude AC signal at various frequencies, one can measure the impedance of the system. An increase in the charge transfer resistance (Rct) value signifies that the inhibitor is making it more difficult for charge to transfer at the interface, thus slowing corrosion. Concurrently, a decrease in the double-layer capacitance (Cdl) suggests that the inhibitor molecules are adsorbing onto the metal surface, displacing water molecules and increasing the thickness of the protective layer.

The inhibition efficiency (IE%) is often calculated from these measurements, with higher concentrations of the thiazole derivative typically resulting in greater protection. mdpi.com

Table 1: Electrochemical Data for a Hypothetical Thiazole Derivative as a Corrosion Inhibitor for Mild Steel in 1 M HCl

| Inhibitor Conc. (mM) | Icorr (µA/cm²) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) |

| 0 (Blank) | 1050 | 45 | 80 | - |

| 0.1 | 210 | 250 | 55 | 80.0% |

| 0.2 | 126 | 480 | 42 | 88.0% |

| 0.4 | 73.5 | 820 | 35 | 93.0% |

| 0.5 | 57.8 | 990 | 31 | 94.5% |

Quantum Chemical Correlation with Corrosion Inhibition

To understand the mechanism of inhibition at a molecular level and to predict the effectiveness of new compounds, researchers utilize quantum chemical calculations, most commonly through Density Functional Theory (DFT). mdpi.comresearchgate.net These theoretical studies correlate the molecular structure of the thiazole derivatives with their observed inhibition performance. researchgate.net

Key quantum chemical parameters include:

Energy of the Highest Occupied Molecular Orbital (E_HOMO): This parameter relates to the molecule's ability to donate electrons. A higher E_HOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, forming a coordinate bond and enhancing inhibition efficiency. nbuv.gov.ua

Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO): This relates to the molecule's ability to accept electrons. A lower E_LUMO value suggests a greater capacity to accept electrons from the metal.

Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is a crucial indicator of a molecule's reactivity. A smaller ΔE implies that the molecule is more easily polarized and more reactive, which generally correlates with higher corrosion inhibition efficiency. nbuv.gov.ua

Dipole Moment (µ): A larger dipole moment can increase the adsorption of the inhibitor onto the metal surface through electrostatic interactions. scirp.org

Global Hardness (η) and Softness (σ): Hardness is a measure of resistance to change in electron distribution. An effective inhibitor is often a "soft" molecule, meaning it has a low hardness value, which corresponds to a small energy gap and high reactivity. scirp.org

Fraction of Electrons Transferred (ΔN): This value quantifies the number of electrons transferred from the inhibitor molecule to the metal surface. A positive ΔN indicates that the molecule acts as an electron donor, a fundamental aspect of the chemical adsorption process in corrosion inhibition. researchgate.netnbuv.gov.ua

By calculating these descriptors, scientists can screen potential inhibitor molecules and rationalize why certain structural modifications on the this compound framework lead to better performance. dergipark.org.tr

Table 2: Correlation of Quantum Chemical Parameters with Inhibition Efficiency for Hypothetical Thiazole Derivatives

| Derivative | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | µ (Debye) | Inhibition Efficiency (IE%) |

| Derivative A | -6.8 | -1.5 | 5.3 | 2.1 | 75% |

| Derivative B | -6.2 | -1.8 | 4.4 | 3.5 | 88% |

| Derivative C | -5.9 | -2.0 | 3.9 | 4.2 | 94% |

Analytical Chemistry Applications

In the context of non-biomedical applications, derivatives of this compound are important subjects of analytical chemistry. Before a derivative can be evaluated for an application like corrosion inhibition, its chemical identity and purity must be unequivocally confirmed. This verification process is a critical application of analytical chemistry in materials science and synthetic chemistry.

The synthesis of novel thiazole derivatives involves multi-step reactions, and analytical techniques are essential to characterize the intermediate and final products. researchgate.net The primary analytical applications involve structural elucidation and purity assessment.

Common analytical techniques used for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both Proton (¹H NMR) and Carbon-13 (¹³C NMR) spectroscopy are used to determine the carbon-hydrogen framework of the molecule. mdpi.com They provide detailed information about the connectivity of atoms, confirming that the desired molecular structure has been successfully synthesized.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. mdpi.com For a derivative of this compound, this would confirm the presence of key bonds such as C=O (ketone), C=N, and C-S (thiazole ring).

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound, providing strong evidence for its identity.

These analytical methods are not applications of the compound itself, but rather the application of analytical chemistry to the compound, which is a crucial step in the research and development of new materials.

Table 3: Analytical Techniques for the Characterization of this compound Derivatives

| Analytical Technique | Purpose in Characterization |

| ¹H NMR Spectroscopy | Determines the number and type of hydrogen atoms and their connectivity. |

| ¹³C NMR Spectroscopy | Identifies the carbon skeleton of the molecule. |

| FTIR Spectroscopy | Confirms the presence of specific functional groups (e.g., ketone, thiazole ring). |

| Mass Spectrometry | Measures the molecular weight to verify the chemical formula. |

Future Research Directions and Challenges in 1 1,3 Thiazol 4 Yl Butan 1 One Research

Development of Novel and Efficient Synthetic Routes

A primary focus for future research will be the development of innovative and more efficient methods for synthesizing 1-(1,3-Thiazol-4-yl)butan-1-one and its derivatives. Traditional methods for creating the thiazole (B1198619) ring, such as the Hantzsch synthesis, often involve harsh conditions and the use of hazardous reagents. bepls.com Modern synthetic chemistry is continuously striving for greener and more sustainable alternatives.

Key areas for exploration include:

One-Pot, Multi-Component Reactions: These reactions, where multiple reactants are combined in a single step to form a complex product, offer significant advantages in terms of efficiency and waste reduction. bepls.comacs.org Developing such a protocol for this compound would be a considerable advancement.

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and often lead to cleaner products compared to conventional heating methods. nih.govmdpi.com

Novel Catalytic Systems: The use of recyclable and environmentally benign catalysts, such as chitosan-based biocatalysts or nanoparticles, is a growing trend in green chemistry and could be applied to the synthesis of this compound. mdpi.comnih.gov

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to improved safety, scalability, and efficiency. numberanalytics.com

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Multi-Component Reactions | Increased efficiency, reduced waste, simplified purification. bepls.comacs.org |

| Microwave/Ultrasound | Faster reaction times, higher yields, cleaner reactions. nih.govmdpi.com |

| Green Catalysts | Recyclable, reduced environmental impact, high catalytic activity. mdpi.comnih.gov |

| Flow Chemistry | Enhanced safety, scalability, and process control. numberanalytics.com |

Integration of Advanced Computational Methods in Design and Prediction

Computational chemistry is an indispensable tool in modern drug discovery and materials science, offering the ability to predict molecular properties and interactions, thereby guiding experimental work. alliedacademies.orgneuroquantology.com For this compound, computational methods can be pivotal in several areas:

Molecular Docking: To predict the binding affinity and orientation of the molecule within the active sites of biological targets, which is crucial for designing new therapeutic agents. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate the structural features of this compound derivatives with their biological activities, aiding in the design of more potent compounds. ijper.org

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the molecule and its interactions with biological macromolecules over time, providing deeper insights into its mechanism of action. researchgate.net

ADME-Toxicity Prediction: In silico tools can forecast the absorption, distribution, metabolism, excretion, and toxicity profiles of new derivatives, helping to identify promising candidates early in the discovery process. nih.gov

Exploration of New Mechanistic Pathways for Biological Interactions

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is a critical area for future research. Thiazole derivatives are known to interact with a wide array of biological targets, and identifying the specific pathways for this compound is essential for its development as a therapeutic agent. nih.govnih.gov

Future investigations should focus on:

Target Identification and Validation: Utilizing techniques like chemical proteomics and affinity chromatography to identify the specific proteins or enzymes that this compound binds to.

Enzyme Inhibition Studies: If the compound is found to be an enzyme inhibitor, detailed kinetic studies will be necessary to determine the type and potency of inhibition. nih.gov

Cell-Based Assays: Investigating the effects of the compound on various cellular processes, such as cell proliferation, apoptosis, and signaling pathways, can provide valuable information about its mechanism of action. nih.govmdpi.com